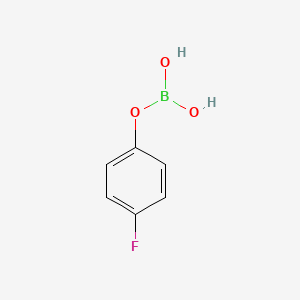

4-Fluoro-phenylboric acid

Description

BenchChem offers high-quality 4-Fluoro-phenylboric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-phenylboric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6BFO3 |

|---|---|

Molecular Weight |

155.92 g/mol |

IUPAC Name |

(4-fluorophenoxy)boronic acid |

InChI |

InChI=1S/C6H6BFO3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,9-10H |

InChI Key |

PHBVXHIVWULVNF-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Fluorophenylboronic Acid (CAS 1765-93-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Fluorophenylboronic acid (4-FPBA) is a cornerstone reagent in modern synthetic chemistry, prized for its unique reactivity profile and stability. Its strategic importance is most pronounced in palladium-catalyzed cross-coupling reactions, serving as a fundamental building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The presence of a fluorine atom at the para-position of the phenyl ring imparts distinct electronic properties that modulate the reactivity of the boronic acid moiety, enhancing its efficacy in key transformations such as the Suzuki-Miyaura coupling. This guide provides an in-depth exploration of the physicochemical properties, structural characteristics, core reactivity, and practical applications of 4-FPBA, complete with a detailed experimental protocol for its use in a representative cross-coupling reaction.

Introduction: The Role of Organoboron Compounds in Modern Synthesis

Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in synthetic chemistry.[1] Their utility stems from a combination of factors: they are generally stable, often crystalline solids with low toxicity, and they exhibit a broad range of reactivity that can be finely tuned.[2] Among the vast portfolio of organoboron reagents, 4-Fluorophenylboronic acid has emerged as a particularly versatile and valuable molecule.

Structurally, it consists of a phenyl ring substituted with a boronic acid functional group [-B(OH)₂] and a fluorine atom at the para-position.[3] This substitution is not merely an identifying feature; the high electronegativity of the fluorine atom exerts a significant electron-withdrawing effect on the aromatic ring. This electronic perturbation is critical, as it lowers the pKa of the boronic acid compared to its non-fluorinated analog, phenylboronic acid, facilitating the crucial transmetalation step in cross-coupling reactions under milder conditions.[1] Consequently, 4-FPBA is a key intermediate in the synthesis of numerous biologically active compounds and advanced materials.[4][5]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical properties is paramount for its effective use in experimental design. 4-FPBA is typically a white to off-white crystalline solid, stable under normal laboratory conditions.[5]

Table 1: Physicochemical Properties of 4-Fluorophenylboronic Acid

| Property | Value | Source(s) |

| CAS Number | 1765-93-1 | [6] |

| Molecular Formula | C₆H₆BFO₂ | [3][7] |

| Molecular Weight | 139.92 g/mol | [3][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 262-265 °C | [5] |

| Solubility | Slightly soluble in water; soluble in many organic solvents. | [5][6] |

| pKa | The electron-withdrawing fluorine lowers the pKa relative to phenylboronic acid, enhancing Lewis acidity.[1] | N/A |

Solid-State and Crystal Structure

The three-dimensional arrangement of molecules in the solid state provides insight into intermolecular interactions and packing forces. The crystal structure of 4-Fluorophenylboronic acid has been determined and is available in the Crystallography Open Database (COD) under the entry number 4125520.[3] In the solid state, boronic acids often form hydrogen-bonded dimers or extended networks, which contributes to their characteristic stability and high melting points.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-FPBA.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent.

-

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbon atom attached to the boron will typically show a broad signal due to the quadrupolar nature of the boron nucleus.[8][9]

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds, showing a distinct signal for the para-fluoro substituent. It is also an excellent method for monitoring reaction progress.[10][11]

-

¹¹B NMR: Boron-11 NMR is a powerful tool for studying organoboron compounds. The chemical shift provides direct information about the coordination state of the boron atom (trigonal planar sp² in the boronic acid vs. tetrahedral sp³ in a boronate 'ate' complex).[12]

Core Reactivity: The Suzuki-Miyaura Coupling

The premier application of 4-FPBA is its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[13] This reaction couples the fluorophenyl group of 4-FPBA with an organic halide or triflate in the presence of a palladium catalyst and a base.[14]

The Catalytic Cycle and the Role of Fluorine

The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[13] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate 'ate' complex. The electron-withdrawing fluorine atom on 4-FPBA enhances the Lewis acidity of the boron center, facilitating the formation of this boronate complex and often accelerating the rate of transmetalation.[1][2]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[14]

The superior performance of 4-FPBA in many Suzuki-Miyaura reactions can be directly attributed to the electronic effect of the fluorine atom, which promotes the rate-limiting transmetalation step.[15]

Applications in Drug Discovery and Materials Science

The 4-fluorophenyl motif is prevalent in a wide range of pharmaceuticals and functional materials. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making it a valuable substituent in drug design. 4-FPBA is a key precursor for installing this group.

-

Pharmaceuticals: It is used in the synthesis of anti-cancer agents, enzyme inhibitors, and treatments for metabolic diseases like diabetes.[4][5] For instance, 4-FPBA has been investigated for its β-lactamase inhibition activity, which is relevant for overcoming antibiotic resistance.

-

Agrochemicals: The synthesis of complex pesticides and herbicides often relies on cross-coupling reactions where 4-FPBA is a key reactant.

-

Materials Science: It is employed in the creation of polymers, fluorescent materials, and liquid crystals where the electronic properties of the fluorinated aryl group are leveraged.[4]

-

Chemical Biology & Sensors: The ability of the boronic acid group to reversibly bind with diols makes 4-FPBA useful in bioconjugation techniques and for the development of glucose sensors.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-FPBA

This section provides a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-Fluorophenylboronic acid with an aryl bromide. The methodology is adapted from established procedures for similar couplings.[16]

Objective: To synthesize 4-fluoro-4'-methylbiphenyl from 4-bromotoluene and 4-Fluorophenylboronic acid.

Materials and Reagents

| Reagent/Material | Grade |

| 4-Fluorophenylboronic acid | ≥98% |

| 4-Bromotoluene | ≥98% |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% |

| Potassium Carbonate (K₂CO₃) | Anhydrous |

| Toluene | Anhydrous |

| Ethanol | Reagent Grade |

| Water | Deionized |

| Ethyl Acetate | ACS Grade |

| Brine (Saturated NaCl solution) | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask. The use of a pre-catalyst is critical for ensuring the generation of the active Pd(0) species.[17]

-

Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water. The volume should be sufficient to ensure all reagents are dissolved upon heating (e.g., 20 mL for a 1 mmol scale).

-

Inert Atmosphere: Securely seal the flask and condenser. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction: Lower the flask into a pre-heated oil bath at 95 °C. Stir the mixture vigorously. The reaction's success is contingent on maintaining an oxygen-free environment and adequate temperature control.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical eluent for TLC is 10% ethyl acetate in hexanes. The reaction is generally complete within 4-12 hours.

-

Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-fluoro-4'-methylbiphenyl.

Safety and Handling

4-Fluorophenylboronic acid is considered hazardous and requires careful handling.[6]

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][18]

-

Precautions: Always handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is recommended to store at 0-8 °C for long-term stability.[4]

Conclusion

4-Fluorophenylboronic acid is a powerful and versatile reagent whose utility is firmly established in both academic research and industrial-scale synthesis. Its value is derived from the predictable and potent reactivity of the boronic acid moiety, which is electronically enhanced by the para-fluoro substituent. A thorough understanding of its properties, reactivity, and handling protocols, as outlined in this guide, is essential for any scientist seeking to leverage this key building block for the efficient construction of complex molecular architectures.

References

-

Organic Syntheses. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. Available from: [Link]

-

Ashe, A. J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available from: [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectrum of pure C4mim BF4. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Available from: [Link]

-

Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available from: [Link]

-

Global Substance Registration System. (n.d.). (4-FLUOROPHENYL)BORONIC ACID. Available from: [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Oreate AI Blog. (2026). Unpacking 4-Fluorophenylboronic Acid: More Than Just a Number. Available from: [Link]

-

PMC. (n.d.). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]

-

ResearchGate. (2025). ¹H, ¹³C, ¹⁹Fand ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]

-

ResearchGate. (2025). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Shandong Biotech. (n.d.). 4-Fluorophenylboronic acid. Available from: [Link]

-

ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]

-

PureSynth. (n.d.). 4-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). Available from: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1765-93-1| Chemical Name : 4-Fluorophenylboronic Acid. Available from: [Link]

Sources

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Unpacking 4-Fluorophenylboronic Acid: More Than Just a Number - Oreate AI Blog [oreateai.com]

- 6. 4-Fluorophenylboronic acid - Shandong Biotech [shandongbiotech.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. books.rsc.org [books.rsc.org]

- 18. pure-synth.com [pure-synth.com]

An In-depth Technical Guide to the Solubility of 4-Fluorophenylboronic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 4-fluorophenylboronic acid in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to generate reliable solubility data in-house. The guide delves into the theoretical underpinnings of boronic acid solubility, provides a step-by-step experimental protocol based on the OECD 105 shake-flask method, and details a robust analytical procedure for quantification using HPLC-UV.

Introduction: The Significance of 4-Fluorophenylboronic Acid and Its Solubility

4-Fluorophenylboronic acid is a vital synthetic intermediate, widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its utility in the synthesis of complex organic molecules makes it a valuable building block in the pharmaceutical and materials science industries.[2][3] The solubility of 4-fluorophenylboronic acid in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility behavior is paramount for process optimization, ensuring reaction efficiency, and achieving desired product purity.

This guide will provide a framework for understanding and determining the solubility of 4-fluorophenylboronic acid, addressing the key factors that influence its dissolution in organic media.

Theoretical Considerations for the Solubility of Arylboronic Acids

The solubility of arylboronic acids, such as 4-fluorophenylboronic acid, is governed by a combination of factors, including the physicochemical properties of the solute and the solvent, as well as the dynamic equilibrium between the boronic acid and its anhydride form, the boroxine.

2.1. The Role of Solvent Polarity and Intermolecular Forces

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The polarity of both the solute (4-fluorophenylboronic acid) and the solvent plays a crucial role.[5]

-

Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (polar protic solvents) or with strong dipole moments (polar aprotic solvents) can effectively solvate the polar boronic acid functional group (-B(OH)₂).[4] The hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the oxygen atoms can act as hydrogen bond acceptors.

-

Nonpolar Solvents: Nonpolar solvents, such as hydrocarbons, are generally poor solvents for boronic acids due to the significant difference in polarity.[6]

The fluorine atom on the phenyl ring of 4-fluorophenylboronic acid is an electron-withdrawing group, which can influence the acidity of the boronic acid and its interaction with solvents.[7]

2.2. The Boronic Acid-Boroxine Equilibrium

A unique characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][7] This is a reversible equilibrium that can be influenced by the solvent, temperature, and the presence of water.

Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.

The formation of the less polar boroxine can significantly impact the overall solubility of the compound. In anhydrous or non-polar organic solvents, the equilibrium may shift towards the boroxine, potentially leading to a decrease in solubility. Conversely, in the presence of water or in polar protic solvents, the equilibrium will favor the boronic acid form. It is crucial to be aware of this equilibrium when conducting and interpreting solubility studies, as many commercial sources of 4-fluorophenylboronic acid contain varying amounts of the anhydride.[8]

Experimental Determination of Solubility: The OECD 105 Shake-Flask Method

The OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility," provides a robust framework for determining the saturation mass concentration of a substance.[9] While originally designed for aqueous systems, the principles of the shake-flask method are readily adaptable to organic solvents for substances with solubilities greater than 10⁻² g/L.[10]

3.1. Principle of the Method

The shake-flask method involves agitating an excess amount of the solid solute in the chosen organic solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

3.2. Experimental Protocol

Materials and Equipment:

-

4-Fluorophenylboronic acid (of known purity)

-

Organic solvents of interest (analytical grade or higher)

-

Erlenmeyer flasks with stoppers or screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge (if required for phase separation)

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV system for analysis

Step-by-Step Procedure:

-

Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of 4-fluorophenylboronic acid to a known volume of the solvent at the test temperature and shake vigorously after each addition until a saturated solution with excess solid is obtained. This will help in determining the appropriate amount of substance to use in the main study.

-

Sample Preparation:

-

Add an excess amount of 4-fluorophenylboronic acid to several flasks containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Prepare at least three replicate flasks for each solvent.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., by sampling at 24, 48, and 72 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the flasks to stand in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial to remove any undissolved particles.

-

Alternatively, centrifugation in a temperature-controlled centrifuge can be used for phase separation.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Determine the concentration of 4-fluorophenylboronic acid in the diluted sample using a validated HPLC-UV method (see Section 4).

-

-

Calculation of Solubility:

-

Calculate the concentration of 4-fluorophenylboronic acid in the original saturated solution, taking into account the dilution factor.

-

The solubility is expressed as the average concentration from the replicate flasks, typically in g/L or mg/mL.

-

Caption: Experimental workflow for determining the solubility of 4-fluorophenylboronic acid using the shake-flask method.

Analytical Quantification: HPLC-UV Method

A validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method is a reliable and widely used technique for the quantification of arylboronic acids.[11][12]

4.1. Principle of the Method

The method separates 4-fluorophenylboronic acid from potential impurities on a reversed-phase HPLC column. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength using a UV detector and comparing it to a calibration curve prepared from standards of known concentration.

4.2. HPLC-UV Method Protocol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[12]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or another suitable buffer, is commonly used.[13] The gradient should be optimized to achieve good separation and peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV spectrum of 4-fluorophenylboronic acid should be determined to select the wavelength of maximum absorbance, likely around 220-230 nm due to the phenyl ring.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 4-fluorophenylboronic acid of known concentration in the mobile phase or a compatible solvent.

-

Perform a series of serial dilutions to prepare at least five calibration standards spanning the expected concentration range of the diluted samples.

-

-

Calibration Curve:

-

Inject each calibration standard into the HPLC system in triplicate.

-

Plot the average peak area against the corresponding concentration to generate a calibration curve.

-

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

-

-

Sample Analysis:

-

Inject the diluted saturated solution samples into the HPLC system.

-

Record the peak area for 4-fluorophenylboronic acid.

-

-

Concentration Determination:

-

Use the regression equation from the calibration curve to determine the concentration of 4-fluorophenylboronic acid in the diluted samples.

-

Caption: Workflow for the quantification of 4-fluorophenylboronic acid using HPLC-UV.

Data Presentation and Interpretation

The experimentally determined solubility data for 4-fluorophenylboronic acid should be presented in a clear and organized manner. A table summarizing the solubility in various organic solvents at a specified temperature is highly recommended for easy comparison.

Table 1: Illustrative Template for Reporting Solubility Data of 4-Fluorophenylboronic Acid at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | 7.6 | Experimental Value | Calculated Value |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| n-Hexane | 1.9 | Experimental Value | Calculated Value |

Note: The dielectric constants are provided as a general indicator of solvent polarity. The actual solubility will depend on a combination of intermolecular forces.

Conclusion

While a comprehensive public database of quantitative solubility data for 4-fluorophenylboronic acid in organic solvents remains to be established, this guide provides the necessary theoretical foundation and practical methodologies for researchers to determine this critical parameter. By understanding the interplay of solvent properties and the inherent chemical equilibria of boronic acids, and by employing standardized experimental and analytical techniques, scientists and developers can generate the reliable data needed to optimize synthetic processes, enhance purification strategies, and advance the application of this important chemical intermediate.

References

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Solvent Effects in Boronic Acid-Diol Binding.

- SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. eScholarship.org.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 2020.

- A Technical Guide to the Solubility of 2,3,4,6-Tetrafluorophenylboronic Acid in Organic Solvents. Benchchem.

- Boronic acid. Wikipedia.

- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom.org.

- 4-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). PureSynth.

- 4-Fluorophenylboronic acid. FAR Chemical.

- Unpacking 4-Fluorophenylboronic Acid: More Than Just a Number.

- 4-Fluorophenylboronic acid = 95 1765-93-1. Sigma-Aldrich.

- 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD, 2006.

- Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Solubility testing in accordance with the OECD 105. FILAB.

- Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 2022.

- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Benchchem.

- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI, 2023.

- Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.

- Determining the water solubility of difficult-to-test substances A tutorial review.

- 4-Fluorophenylboronic acid. Chem-Impex.

- ELI5 the polarity of solvents and how it affects solubility. Reddit, 2022.

- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry, 2012.

- A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol. Benchchem.

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. 2015.

- 4-Fluorophenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals.

- 4-Fluorophenylboronic acid = 95 1765-93-1. Sigma-Aldrich.

- OECD 105. Phytosafe.

- 4-Fluorophenylboronic acid. Shandong Biotech.

- CAS No : 1765-93-1| Chemical Name : 4-Fluorophenylboronic Acid.

- Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. EPA.

- (4-FLUOROPHENYL)BORONIC ACID | CAS 1765-93-1.

- Benzeneacetonitrile, 4-fluoro-. NIST WebBook.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Unpacking 4-Fluorophenylboronic Acid: More Than Just a Number - Oreate AI Blog [oreateai.com]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. longdom.org [longdom.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

The Strategic Placement of Para-Fluorine on Phenylboronic Acid: A Deep Dive into its Electronic Consequences for Drug Development

Introduction: The Subtle Power of a Single Atom

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] Its unique combination of small size, high electronegativity, and the ability to form strong carbon-fluorine bonds allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide focuses on a specific, yet highly impactful, substitution: the placement of a fluorine atom at the para-position of phenylboronic acid. While seemingly a minor alteration, this single atomic change imparts a cascade of electronic effects that have profound implications for researchers, scientists, and drug development professionals. Understanding these effects is not merely an academic exercise; it is fundamental to harnessing the full potential of this versatile building block in creating safer, more effective therapeutics. This document will provide an in-depth exploration of the core principles governing these electronic shifts, the experimental methodologies used to characterize them, and their practical applications in the pharmaceutical industry.

The Duality of Fluorine's Electronic Influence: A Balancing Act

The electronic impact of a para-fluorine substituent on the phenylboronic acid scaffold is a classic example of the interplay between two fundamental electronic phenomena: the inductive effect (-I) and the mesomeric, or resonance, effect (+M).[5][6]

-

The Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing pull through the sigma (σ) bond framework of the benzene ring.[7][8] This effect, which diminishes with distance, increases the electropositivity of the ipso-carbon atom directly attached to the boron moiety.

-

The Mesomeric Effect (+M): Conversely, the lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring.[6] This electron-donating resonance effect increases the electron density at the ortho and para positions.

In the case of para-fluorine substitution, these two effects are in direct opposition. The strong inductive withdrawal tends to dominate, making the phenyl ring, as a whole, more electron-deficient.[5] However, the mesomeric donation partially counteracts this, leading to a nuanced electronic environment at the boronic acid functional group.[9]

Quantifying the Electronic Impact: pKₐ and Hammett Constants

A direct consequence of these electronic perturbations is a change in the Lewis acidity of the boronic acid. This is most readily quantified by its pKₐ value. The electron-withdrawing nature of the para-fluorine substituent stabilizes the corresponding boronate anion, thereby increasing the acidity (i.e., lowering the pKₐ) of the boronic acid.[10]

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[11][12] The substituent constant, σ, is a measure of the electronic effect of a substituent relative to hydrogen.[13] For a para-fluorine substituent, the Hammett constant (σₚ) is positive, indicating its net electron-withdrawing character.[14]

| Compound | pKₐ | Hammett Constant (σₚ) |

| Phenylboronic Acid | ~8.83[15] | 0 |

| 4-Fluorophenylboronic Acid | ~8.77[9] | +0.06 |

Table 1: Comparison of pKₐ and Hammett Constants.

The data clearly shows that the para-fluoro substituent leads to a modest increase in acidity, as evidenced by the slightly lower pKₐ value. This is consistent with the small positive Hammett constant, which reflects the partial cancellation of the strong inductive withdrawal by the opposing mesomeric donation.[9]

Experimental Characterization: Probing the Electronic Environment

Several analytical techniques are indispensable for characterizing the electronic effects of para-fluorine substitution.

¹¹B NMR Spectroscopy for pKₐ Determination

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying boronic acids.[16][17] The chemical shift of the boron atom is highly sensitive to its hybridization state. The trigonal planar (sp²) boronic acid exhibits a downfield chemical shift, while the tetrahedral (sp³) boronate form, which predominates at higher pH, appears upfield.[18] By monitoring the ¹¹B chemical shift as a function of pH, one can accurately determine the pKₐ of the boronic acid.[19]

Experimental Protocol: pKₐ Determination by ¹¹B NMR

-

Sample Preparation: Prepare a series of 10-15 buffer solutions spanning a pH range from approximately 2 to 12. Dissolve a known concentration (e.g., 20 mM) of 4-fluorophenylboronic acid in each buffer solution. A co-solvent such as methanol or DMSO may be used if solubility is an issue, but consistency across all samples is critical.

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each sample at a constant temperature. Use quartz NMR tubes to avoid background signals from borosilicate glass.[18]

-

Data Processing: Reference the spectra and measure the ¹¹B chemical shift for each sample.

-

Data Analysis: Plot the measured chemical shift (δ) as a function of pH. The data should form a sigmoidal curve.

-

pKₐ Calculation: Fit the data to the Henderson-Hasselbalch equation or determine the pKₐ graphically from the pH at the inflection point of the curve.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom.[20][21] The chemical shift of the para-fluorine can provide insights into the extent of electron delocalization and can be used to monitor interactions with other molecules, such as diols, which are relevant for sensing applications.[20]

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive information about the solid-state structure, including bond lengths and angles.[22] Analysis of the crystal structure of 4-fluorophenylboronic acid can reveal subtle changes in the C-B bond length and the geometry of the boronic acid group compared to the unsubstituted parent compound, offering physical evidence of the electronic perturbations.[23]

Implications in Drug Development

The electronic modifications imparted by a para-fluorine substituent have significant, tangible benefits in drug discovery and development.

Modulation of Reaction Kinetics in Cross-Coupling Reactions

Phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a vital tool for C-C bond formation in pharmaceutical synthesis.[24][25] The reaction mechanism involves a transmetalation step where the organic group is transferred from boron to the palladium center. The rate of this step is influenced by the electronic properties of the boronic acid. The increased Lewis acidity of 4-fluorophenylboronic acid can, in some cases, facilitate the transmetalation step, leading to faster reaction kinetics.[26][27] However, the overall effect can be complex and is also dependent on the reaction conditions and the nature of the coupling partner.[28]

Enhancing Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to improve metabolic stability.[2][29] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Placing a fluorine atom at the para-position can effectively "block" this site from metabolic attack, preventing hydroxylation and extending the in vivo half-life of the drug.[3]

Tuning Binding Affinity and pKₐ

The introduction of fluorine can alter the electron distribution across a molecule, which in turn can impact its pKₐ and dipole moment.[2] These changes can influence how a drug interacts with its biological target. The electron-withdrawing nature of fluorine can modulate the strength of hydrogen bonds or other non-covalent interactions within a protein's binding pocket, potentially leading to increased binding affinity and selectivity.[1][3] Furthermore, by lowering the pKₐ of nearby basic groups, fluorine can improve membrane permeability and bioavailability.[4]

Conclusion

The substitution of a single hydrogen atom with fluorine at the para-position of phenylboronic acid is a subtle yet powerful strategy in medicinal chemistry. This modification triggers a delicate balance of inductive and mesomeric effects, resulting in a net electron-withdrawing character that enhances the Lewis acidity of the boronic acid. This electronic shift is quantifiable through pKₐ measurements and Hammett constants and can be thoroughly characterized using techniques such as ¹¹B and ¹⁹F NMR spectroscopy and X-ray crystallography. For the drug development professional, these electronic consequences translate into tangible advantages, including modulated reactivity in key synthetic transformations, improved metabolic stability, and the ability to fine-tune binding interactions with biological targets. A comprehensive understanding of the electronic effects of para-fluorine substitution is therefore not just beneficial but essential for the rational design and development of next-generation therapeutics.

References

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Available at: [Link]

-

The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. Available at: [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. (2025). MDPI. Available at: [Link]

-

pK a values for boronic acids 1-7. (n.d.). ResearchGate. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Available at: [Link]

-

Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Available at: [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Available at: [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Wiley Online Library. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS.org. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). PMC. Available at: [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Available at: [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PMC. Available at: [Link]

-

Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. Available at: [Link]

-

¹H and ¹⁹F NMR spectra of a mixture of the acid (A) and anhydride (B) of meta-CF3 phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Mesomeric effect. (n.d.). Wikipedia. Available at: [Link]

-

Hammett equation. (n.d.). Wikipedia. Available at: [Link]

-

Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. (2025). Chemistry Stack Exchange. Available at: [Link]

-

Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020). MDPI. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. Available at: [Link]

-

Hammett Equation. (n.d.). Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180. Available at: [Link]

-

3-Carboxy-4-fluorophenylboronic acid. (n.d.). LookChem. Available at: [Link]

-

The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. Available at: [Link]

-

2,3,4,5,6-Pentafluorophenyl-boronic-acid. (n.d.). SpectraBase. Available at: [Link]

-

pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. (n.d.). ResearchGate. Available at: [Link]

-

Influence of fluorine substituents on the properties of phenylboronic compounds. (2025). ResearchGate. Available at: [Link]

-

Selective Fluorination Strategies. (n.d.). Durham E-Theses. Available at: [Link]

-

2-Fluorophenylboronic acid. (n.d.). PubChem. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). PubMed. Available at: [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Available at: [Link]

-

Hammett Equation. (2024). YouTube. Available at: [Link]

-

2,4-Difluorophenylboronic acid. (n.d.). PMC. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Available at: [Link]

-

2,4-Difluorophenylboronic acid. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh. Available at: [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2025). ResearchGate. Available at: [Link]

-

Macromolecular Structure Determination by X-ray Crystallography. (n.d.). eLS. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2025). ResearchGate. Available at: [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. Available at: [Link]

-

4-Fluorophenylboronic acid. (n.d.). PubChem. Available at: [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. echemi.com [echemi.com]

- 6. Mesomeric effect - Wikipedia [en.wikipedia.org]

- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. youtube.com [youtube.com]

- 14. pharmacy180.com [pharmacy180.com]

- 15. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rsc.org [rsc.org]

- 21. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. people.bu.edu [people.bu.edu]

- 23. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and melting point of 4-Fluoro-phenylboric acid

An In-depth Technical Guide on the Thermal Stability and Melting Point of 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylboronic acid (4-FPBA) is a cornerstone reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the construction of complex molecules for pharmaceuticals and advanced materials necessitates a thorough understanding of its physical and chemical properties. Among these, thermal stability and melting point are critical parameters that dictate its storage, handling, and reactivity in various synthetic applications. This technical guide provides a comprehensive overview of the melting point and thermal stability of 4-FPBA, supported by established analytical protocols and expert insights to ensure experimental accuracy and safety.

Introduction to 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid, with the CAS number 1765-93-1, is a white to off-white crystalline solid.[2][3] It is an organoboron compound featuring a phenyl ring substituted with a fluorine atom at the para position and a boronic acid functional group [-B(OH)₂].[4] This unique structure imparts desirable reactivity and selectivity in a multitude of chemical transformations.[1] The presence of the fluorine atom can influence the electronic properties of the molecule, enhancing its utility in the synthesis of biologically active compounds. Given its widespread use, a precise characterization of its thermal properties is not merely academic but a practical necessity for process optimization and safety in both research and industrial settings.

Melting Point of 4-Fluorophenylboronic Acid: A Critical Quality Attribute

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity. For 4-Fluorophenylboronic acid, a sharp and consistent melting point range is indicative of a high-purity sample, whereas a broad melting range often suggests the presence of impurities.

Reported Melting Point Values

Various sources have reported the melting point of 4-Fluorophenylboronic acid, with values generally falling within a defined range. It is important to note that minor variations in reported melting points can arise from different analytical methodologies and the purity of the sample being tested.

| Source | Reported Melting Point (°C) |

| Guidechem[2] | 263-265 |

| FAR Chemical[5] | 289-290 |

| Shandong Biotech[6] | 265 |

| Fisher Scientific[7] | 255 - 259 |

| Oreate AI Blog[3] | 262-265 |

| Sigma-Aldrich[8] | 262-265 |

| Tokyo Chemical Industry[9] | 265 |

The consensus from these sources suggests a melting point in the range of 255-290 °C . The variation can be attributed to the potential presence of the corresponding boroxine (the dehydrated trimeric anhydride), which can affect the observed melting behavior.

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and pharmacopeia-recognized technique for accurate melting point determination.[2] The underlying principle involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.

Methodology:

-

Sample Preparation:

-

Ensure the 4-Fluorophenylboronic acid sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a glass capillary tube into the powdered sample, trapping a small amount of material.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-3 mm for optimal results.[7]

-

-

Instrument Setup:

-

Use a calibrated digital melting point apparatus.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point.

-

Set the heating rate to 1 °C/min for a precise determination. A faster rate can be used for a preliminary, approximate measurement.[2]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely ground sample ensures uniform heat distribution and efficient packing, leading to a sharper, more reproducible melting point range.

-

Controlled Heating Rate: A slow heating rate (1 °C/min) allows for thermal equilibrium to be maintained between the sample, the heating block, and the thermometer, ensuring an accurate reading.[2]

-

Dry Sample: Moisture can act as an impurity, leading to a depressed and broadened melting point range.

Conclusion

A thorough understanding and precise determination of the melting point and thermal stability of 4-Fluorophenylboronic acid are paramount for its effective and safe use in research and development. The melting point serves as a reliable indicator of purity, with a consensus range of 255-290 °C. Standardized methodologies, such as the capillary method for melting point determination and TGA/DSC for thermal stability analysis, provide the necessary framework for accurate characterization. While awaiting specific experimental data on the thermal decomposition of 4-FPBA, a theoretical understanding based on related arylboronic acids provides valuable guidance for its handling. By adhering to the protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting materials and the safety of their experimental processes.

References

-

PubChem. 4-Fluorophenylboronic acid. [Link]

-

Shandong Biotech. 4-Fluorophenylboronic acid. [Link]

-

Oreate AI Blog. (2026, February 19). Unpacking 4-Fluorophenylboronic Acid: More Than Just a Number. [Link]

-

Oreate AI Blog. (2026, February 19). Unpacking 4-Fluorophenylboronic Acid: A Versatile Building Block in Modern Chemistry. [Link]

Sources

- 1. iitk.ac.in [iitk.ac.in]

- 2. mt.com [mt.com]

- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boron-modified phenolic resin: thermal stability and decomposition mechanisms via experiments and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Reactivity of Electron-Deficient Aryl Boronic Acids: A Technical Guide for the Modern Chemist

Foreword: Beyond the Archetype

For decades, aryl boronic acids have been celebrated as stalwart partners in palladium-catalyzed cross-coupling reactions, none more so than the venerable Suzuki-Miyaura coupling.[1][2][3] Their general stability, low toxicity, and broad commercial availability have cemented their status as indispensable tools in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[4][5][6] However, the idyllic reactivity profile often associated with electron-rich and sterically unencumbered aryl boronic acids belies the nuanced and often challenging behavior of their electron-deficient counterparts. This guide serves as an in-depth exploration of the unique reactivity profile of electron-deficient aryl boronic acids, offering not just a recitation of protocols, but a causal understanding of their behavior to empower researchers in navigating their synthetic utility.

The Suzuki-Miyaura Coupling: A Tale of Two Arenes

The heart of the Suzuki-Miyaura coupling lies in the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[3][7][8] The success of this step is intrinsically linked to the nucleophilicity of the aryl group on the boron atom. Herein lies the primary challenge with electron-deficient aryl boronic acids.

The presence of electron-withdrawing groups (EWGs) on the aromatic ring diminishes the electron density of the carbon-boron bond, rendering the aryl group less nucleophilic. This reduced nucleophilicity translates to a slower rate of transmetalation, often leading to sluggish or incomplete reactions.[9] Consequently, the desired cross-coupling is often outcompeted by side reactions, most notably, protodeboronation.

The Protodeboronation Conundrum: A Competing Pathway

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction that plagues couplings involving electron-deficient aryl boronic acids.[2][10] This process is particularly facile under the basic conditions typically employed in Suzuki-Miyaura couplings.[10][11] The mechanism involves the formation of a more reactive arylboronate anion, which is then susceptible to protonolysis.[10][12] The presence of EWGs on the aryl ring further stabilizes the resulting carbanion-like intermediate, accelerating the rate of protodeboronation.[11]

This unwanted reaction not only consumes the valuable boronic acid starting material but also complicates purification of the desired product. The propensity for protodeboronation is a critical consideration when designing synthetic routes utilizing electron-deficient aryl boronic acids.

Strategies for Taming the Reactivity of Electron-Deficient Aryl Boronic Acids in Suzuki-Miyaura Coupling

Despite the inherent challenges, a number of strategies have been developed to successfully employ electron-deficient aryl boronic acids in Suzuki-Miyaura couplings. The key is to create reaction conditions that favor the desired transmetalation pathway over protodeboronation and other side reactions.

The Power of the Ligand: More Than Just a Spectator

The choice of phosphine ligand on the palladium catalyst is paramount. For electron-deficient aryl boronic acids, bulky, electron-donating ligands are often the key to success.[1][3] These ligands stabilize the palladium(0) active species and promote the rate-determining oxidative addition step.[1][3] Furthermore, their steric bulk can facilitate the reductive elimination step, leading to faster catalyst turnover. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have proven to be particularly effective in this context.

The Base and Solvent System: A Delicate Balance

The choice of base and solvent is a critical parameter that must be carefully optimized. While a base is necessary to activate the boronic acid for transmetalation, strong bases can also promote protodeboronation.[1][7] For electron-deficient systems, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu).[13]

The solvent system also plays a crucial role. Aprotic polar solvents like dioxane or THF, often with the addition of water, are commonly used. The water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

Catalyst Selection: Beyond Palladium

While palladium remains the workhorse for Suzuki-Miyaura couplings, nickel-based catalysts have emerged as a powerful alternative, particularly for challenging substrates.[3][9] Nickel catalysts can exhibit different reactivity profiles and may be more effective in promoting the coupling of electron-deficient partners.[9]

Visualizing the Mechanistic Dichotomy

To better understand the competing pathways, consider the following mechanistic diagrams:

Figure 1: Competing pathways for an electron-deficient aryl boronic acid.

Alternative Synthetic Strategies

When Suzuki-Miyaura coupling proves to be intractable, alternative cross-coupling strategies can be employed.

Nickel-Catalyzed Cross-Coupling

As mentioned earlier, nickel catalysts can be highly effective for the coupling of electron-deficient aryl boronic acids.[9] These systems often operate via different mechanisms than their palladium counterparts and can be less susceptible to protodeboronation.

Direct C-H Arylation

In some cases, it may be advantageous to bypass the pre-functionalization required for Suzuki-Miyaura coupling and instead opt for a direct C-H arylation strategy.[14][15] This approach involves the direct coupling of an aryl boronic acid with a C-H bond of another aromatic or heteroaromatic compound.[14] Electron-deficient heterocycles are often excellent substrates for this type of transformation.[14][15]

Synthesis of Electron-Deficient Aryl Boronic Acids

The synthesis of electron-deficient aryl boronic acids typically follows established methods for boronic acid synthesis. A common approach is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a boron-containing reagent such as bis(pinacolato)diboron (B₂pin₂).[16]

Figure 2: General workflow for the synthesis of electron-deficient aryl boronic acids.

Experimental Protocols

The following protocols are provided as a starting point for the use of electron-deficient aryl boronic acids. Optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Boronic Acid

Reaction: 4-Chlorobenzonitrile with 4-formylphenylboronic acid

| Reagent | Molar Equiv. | Amount |

| 4-Chlorobenzonitrile | 1.0 | 137.6 mg (1.0 mmol) |

| 4-Formylphenylboronic Acid | 1.2 | 180.0 mg (1.2 mmol) |

| Pd(PPh₃)₄ | 0.03 | 34.7 mg (0.03 mmol) |

| K₂CO₃ | 2.0 | 276.4 mg (2.0 mmol) |

| Dioxane | - | 5 mL |

| Water | - | 1 mL |

Procedure:

-

To a flame-dried Schlenk flask, add 4-chlorobenzonitrile, 4-formylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Protodeboronation

Reaction: Protodeboronation of 4-nitrophenylboronic acid

| Reagent | Molar Equiv. | Amount |

| 4-Nitrophenylboronic Acid | 1.0 | 166.9 mg (1.0 mmol) |

| NaOH (1M aq.) | 2.0 | 2.0 mL (2.0 mmol) |

| Dioxane | - | 5 mL |

Procedure:

-

To a round-bottom flask, add 4-nitrophenylboronic acid and dioxane.

-

Stir the mixture at room temperature.

-

Add the 1M NaOH solution.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by HPLC or LC-MS to observe the disappearance of the starting material and the formation of nitrobenzene.

Conclusion: A Tool for the Discerning Chemist

Electron-deficient aryl boronic acids present a unique set of challenges and opportunities. While their application in traditional Suzuki-Miyaura couplings requires careful consideration and optimization, a deeper understanding of their reactivity profile opens the door to their effective use. By judiciously selecting ligands, bases, and reaction conditions, and by considering alternative coupling strategies, researchers can harness the synthetic potential of these valuable building blocks. The successful application of electron-deficient aryl boronic acids is a testament to the chemist's ability to understand and manipulate the subtle interplay of electronic and steric effects that govern chemical reactivity.

References

- A robust three-step telescoped synthesis of electron-deficient amide substituted arylboronic acids. Organic Process Research & Development.

- Protodeboronation of (Hetero)

- Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Organic Chemistry Portal.

- Base-promoted Protodeboronation of 2,6-disubstituted Arylboronic Acids. PubMed.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.

- Acid-promoted metal-free protodeboronation of arylboronic acids. Semantic Scholar.

- Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC.

- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)

- Arylboronic acid or boron

- Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Mary Ann Liebert, Inc., publishers.

- (A) Overview of the addition of arylboronic acids to electron-deficient...

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.

- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.

- Electron-Deficient Borinic Acid Polymers: Synthesis, Supramolecular Assembly, and Examination as Catalysts in Amide Bond Form

- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics.

- B-Alkyl Suzuki Couplings. Macmillan Group.

- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

- Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters.

- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.

- The Suzuki Reaction. Andrew G Myers Research Group.

- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.

- The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation.

- General mechanism of Suzuki–Miyaura cross-coupling.

- Application in medicinal chemistry and comparison studies.

- Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. PMC.

- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.

- Two-component boronic acid catalysis for increased reactivity in challenging Friedel–Crafts alkylations with deactivated benzylic alcohols. Organic & Biomolecular Chemistry.

- Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. University of California, Merced.

- Suzuki cross-coupling reaction. YouTube.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Arylboronic acid or boronate synthesis [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling with 4-Fluoro-phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][4] A particularly valuable application of this methodology is the synthesis of fluorinated biaryl compounds. The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making it a prized tool in medicinal chemistry.[5] 4-Fluorophenylboronic acid is a key building block in this endeavor, providing a direct and efficient route to introduce the 4-fluorophenyl moiety into a wide array of molecular scaffolds.[6][7]

This application note provides a detailed protocol and in-depth scientific rationale for performing the Suzuki-Miyaura cross-coupling reaction using 4-fluorophenylboronic acid. It is designed to equip researchers with the expertise to successfully implement this reaction, troubleshoot potential issues, and understand the underlying mechanistic principles.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) complex. This step forms a Pd(II) species, which is the active intermediate in the coupling reaction. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4][11] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[10]

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[13][14][15] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[16]

-

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][10]

Below is a diagram illustrating the catalytic cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with 4-fluorophenylboronic acid. Optimization for specific substrates may be necessary.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

4-Fluorophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 0.1-0.2 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Experimental Considerations and Causality

-

Choice of Catalyst and Ligand: For routine couplings with aryl bromides, Pd(PPh₃)₄ is often sufficient. However, for less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition step.[10]

-

The Role of the Base: The base is crucial for activating the boronic acid.[16] Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and generally provide high yields.[10] The choice of base can also influence the reaction by affecting the equilibrium of the boronate formation.[13]

-